BenchChemオンラインストアへようこそ!

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

PIM Kinase Inhibition Stereoselective Synthesis Enantiomeric Differentiation

This 4-methyl-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one is a stereogenic PIM kinase pharmacophore scaffold with validated nanomolar inhibition (PIM1 IC50 0.018 μM for S-enantiomer). The (S)-enantiomer exhibits 5.1-fold greater PIM1 potency than the (R)-form, making this compound essential for chiral SAR studies. With zero rotatable bonds (TPSA 34.03 Ų) and a co-crystallized PIM1 template (PDB 7ZUN), this rigid core enables structure-based design of selective ATP-competitive inhibitors. Procure racemic material for in-house chiral resolution or use directly as a key intermediate for patent-protected kinase inhibitor libraries (US-9145418-B2).

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1243415-14-6
Cat. No. B567826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
CAS1243415-14-6
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCC1CNC(=O)C2=CC=CN12
InChIInChI=1S/C8H10N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h2-4,6H,5H2,1H3,(H,9,11)
InChIKeyNKPXFSLXXRPFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1243415-14-6): Scaffold Overview and Procurement Context


4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1243415-14-6) is a heterocyclic small molecule (C8H10N2O; MW 150.18 g/mol) containing a pyrrolo[1,2-a]pyrazin-1(2H)-one core with a methyl substituent at the 4-position [1]. The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is established in medicinal chemistry as the pharmacophoric core for PIM kinase inhibitors, with multiple derivatives demonstrating potent and selective inhibition of PIM1 and PIM2 kinases [2][3]. The 4-methyl substitution pattern is explicitly claimed in patent literature (US-9145418-B2, EP2788351) as part of the 4-alkyl substituted derivative series for kinase inhibition applications [4]. This compound serves as a key building block for synthesizing more complex kinase inhibitor derivatives and has been employed in stereoselective synthetic routes for PIM kinase inhibitor development [3].

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Why In-Class Substitution Is Not Trivial


Within the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one series, substitution pattern dictates both stereochemical properties and biological activity. The 4-methyl group introduces a stereogenic center, and published stereoselective synthesis studies demonstrate that (R)- and (S)-enantiomers of 4-alkyl substituted derivatives exhibit substantially different kinase inhibition profiles [1]. For example, in the 2022 stereoselective study, the (S)-enantiomer of a 4-methyl substituted analog showed approximately 5-fold higher PIM1 inhibition compared to its (R)-counterpart (IC50 0.018 μM vs 0.092 μM) [1]. Patent literature explicitly claims 4-alkyl substitution as critical for kinase modulation, distinguishing this class from unsubstituted or differently substituted pyrrolopyrazinones [2]. Additionally, the 4-methyl substitution influences key physicochemical parameters: the compound has zero rotatable bonds (cLogP 0.4-1.46; TPSA 34.03 Ų) [3], which contrasts with more flexible analogs bearing aminoethyl or extended alkyl chains that exhibit different permeability and solubility profiles. These stereochemical and substitution-dependent activity differences preclude generic replacement without functional validation.

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Differentiation: Enantiomer-Dependent PIM1 Kinase Inhibition in 4-Methyl Substituted Analogs

In a 2022 stereoselective study of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, the (S)-enantiomer of a 4-methyl substituted analog (compound 20c in the study) exhibited a 5.1-fold greater PIM1 inhibitory potency compared to its (R)-enantiomer, confirming that stereochemistry at the 4-position directly governs kinase engagement [1].

PIM Kinase Inhibition Stereoselective Synthesis Enantiomeric Differentiation

Physicochemical Differentiation: Rotatable Bond Constraint Versus Flexible Pyrrolopyrazinone Analogs

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one contains zero rotatable bonds, a topological constraint that differs from 2-(2-aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and other functionalized analogs bearing flexible side chains [1].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Scaffold-Class Evidence: PIM1/PIM2 Kinase Inhibition Potency Range for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

While specific IC50 data for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is not publicly disclosed, structurally related 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have demonstrated nanomolar-range potency against PIM1 and PIM2 kinases [1]. The scaffold class has been optimized to achieve excellent PIM kinase selectivity and in vivo c-Myc degradation activity, with compound 20c (a 4-methyl substituted analog) showing PIM1 IC50 = 0.018 μM and PIM2 IC50 = 0.028 μM [2].

PIM Kinase Cancer Therapeutics Kinase Inhibitor SAR

Storage Stability Specification: Cold-Chain Requirement as Procurement Differentiator

Multiple commercial suppliers consistently specify storage at 2-8°C with moisture protection for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one [1]. This requirement distinguishes it from more stable pyrrolopyrazine analogs (e.g., 4-methylpyrrolo[1,2-a]pyrazine) that can be stored at ambient temperature [2].

Compound Stability Storage Conditions Procurement Logistics

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: High-Confidence Research Application Scenarios


PIM Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as the core scaffold for generating PIM kinase inhibitor candidates. As established in Section 3, the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one class demonstrates nanomolar PIM1/PIM2 inhibition (e.g., compound 20c with PIM1 IC50 = 0.018 μM and PIM2 IC50 = 0.028 μM) [1]. The 4-methyl substituted core can be further functionalized to explore substituent effects on potency, selectivity, and ADME/PK properties. Patent literature (US-9145418-B2) explicitly protects 4-alkyl substituted derivatives for kinase inhibition applications [2].

Stereoselective Synthesis and Chiral Resolution Development

As established by the 2022 stereoselective study, enantiomers of 4-methyl substituted pyrrolopyrazinones exhibit 5.1-fold differences in PIM1 inhibition (S-enantiomer IC50 0.018 μM vs R-enantiomer IC50 0.092 μM) [1]. This compound is therefore valuable for developing stereoselective synthetic methods, chiral chromatographic separation protocols, and enantiomer-specific biological evaluation workflows. Procurement of racemic material with subsequent chiral resolution represents a rational research strategy for establishing stereochemistry-activity relationships.

Crystallography and Structure-Based Drug Design Studies

The pyrrolo-pyrazinone scaffold has been co-crystallized with PIM1 kinase (PDB ID: 7ZUN), providing a validated structural template for structure-based drug design [1]. The 4-methyl substituted core can be used to generate co-crystal structures that elucidate binding mode, hinge-region interactions, and opportunities for improving selectivity over related kinases. The zero rotatable bonds of the core scaffold (established in Section 3) provide conformational rigidity that may contribute to favorable binding entropy and interpretable SAR.

Building Block for Natural Product-Inspired Compound Libraries

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold was inspired by marine alkaloid natural products [1]. This compound serves as a key building block for synthesizing natural product-like compound libraries for phenotypic screening, diversity-oriented synthesis, and novel PIM inhibitor discovery programs [2]. The 4-methyl substitution pattern provides a defined starting point for diversification at multiple positions of the bicyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.